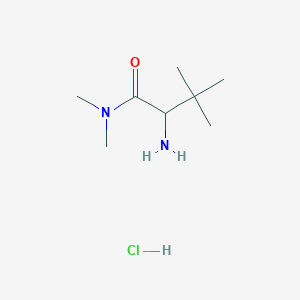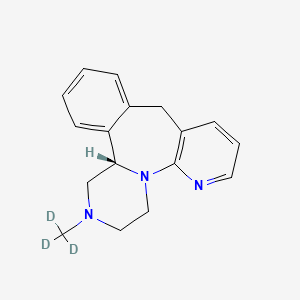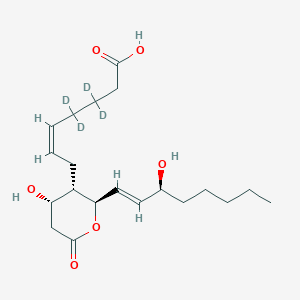
1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole synthesis can be achieved through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . This reaction offers mild conditions and broad substrate scope, making it suitable for the synthesis of various pyrazole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like bromine, reducing agents, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It is utilized in the synthesis of various pyrazole derivatives, which have applications in medicinal chemistry as potential therapeutic agents . Additionally, this compound is used in proteomics research to study protein interactions and functions . Its unique structure makes it a valuable tool for investigating molecular mechanisms and pathways in biological systems.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Benzyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid: Used in the synthesis of herbicide derivatives.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Known for its unique crystal structure.
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct properties. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it suitable for specialized research applications.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1-benzyl-5-cyclopropylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-8-15-16(13(12)11-6-7-11)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,17,18) |
Clave InChI |
KWKIJDQKAYINSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=NN2CC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)


![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)

![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)







